6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
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Overview
Description
6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular weight of 167.14 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as 1H- and 2H-indazoles, has been achieved through various strategies. These include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The IUPAC name of this compound is 6-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one . The InChI code is 1S/C8H6FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,10-12H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 167.14 .Scientific Research Applications
Synthesis and Chemical Properties
6-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one and its derivatives are valuable in synthetic chemistry, particularly in the synthesis of complex organic molecules. The novel and efficient synthesis of 3-fluorooxindoles from indoles, including derivatives of tryptophan and serotonin, through treatment with Selectfluor highlights the utility of fluorinated indoles in probing enzymatic mechanisms related to indole biosynthesis and metabolism (Takéuchi, Tarui, & Shibata, 2000). Additionally, the nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes to form ring-fluorinated hetero- and carbocycles demonstrates the significance of fluorine in facilitating disfavored cyclization processes (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).
Fluorine's Role in Chemical Reactions
The unique reactivity of fluorine-containing compounds, such as the electrophilic fluorination using a hypervalent iodine reagent derived from fluoride, showcases the versatility of fluorine in chemical synthesis. This method allows for the monofluorination and difluorination of ketones in good yields, demonstrating the critical role of fluorine in organic synthesis (Geary, Hope, Singh, & Stuart, 2013).
Fluorinated Compounds in Biological Systems
The metabolism of indole derivatives by Streptomyces staurosporeus, a staurosporine producer, leads to the identification of various metabolites, including those with fluorinated substitutions. This research sheds light on the microbial metabolism of indole compounds and the potential role of fluorinated indoles in biological systems (Yang & Cordell, 1997).
Environmental and Health Considerations
The development of methods for the decomposition of fluorochemicals is significant due to their environmental toxicity and adverse health threats. Metalloenzymes capable of catalyzing the cleavage of the chemically robust carbon-fluorine bond offer insights into biocatalytic defluorination, potentially inspiring drug design and environmental remediation strategies (Wang & Liu, 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Safety and Hazards
Properties
IUPAC Name |
6-fluoro-3-hydroxy-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,7,11H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBAJXNPNPVRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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